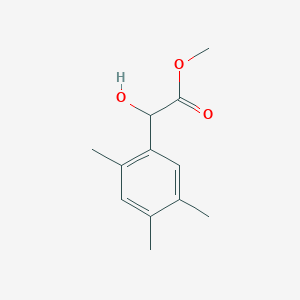

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate

Description

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate is an α-hydroxy ester featuring a 2,4,5-trimethylphenyl substituent. The compound’s structure includes a central α-hydroxyacetate backbone esterified with a methyl group and substituted with a tri-methylated phenyl ring. This substitution pattern likely influences its physicochemical properties, such as solubility and stability, compared to analogs with different aromatic substituents.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate |

InChI |

InChI=1S/C12H16O3/c1-7-5-9(3)10(6-8(7)2)11(13)12(14)15-4/h5-6,11,13H,1-4H3 |

InChI Key |

QNCMZZAWFDWDNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(C(=O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(2,4,5-trimethylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(2,4,5-trimethylphenyl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(2,4,5-trimethylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate and related compounds identified in the evidence:

Key Observations:

Structural Variations: Substituent Effects: The trimethylphenyl group in the target compound imparts significant steric hindrance and lipophilicity compared to hydroxyl () or methoxy () substituents. This reduces solubility in polar solvents but enhances stability in nonpolar environments. Functional Groups: The presence of a carboxylic acid in 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid () increases acidity (pKa ~2-3) compared to the methyl ester derivatives (pKa ~4-5 for α-hydroxy esters).

Synthetic Routes :

- Methyl (2-hydroxy-4-methoxyphenyl)acetate () is synthesized with a 96% yield, suggesting that similar α-hydroxy esters may be accessible via optimized esterification or substitution protocols. The trimethylphenyl analog might require protective group strategies to manage steric bulk during synthesis.

Biological Activity: While direct data for the target compound is unavailable, structurally related compounds exhibit bioactivity. For example, coniochaetone B () inhibits acetylcholinesterase (IC₅₀ < 10 μM), and dihydrocitrinone () shows weak antimicrobial activity. The trimethylphenyl group may modulate interactions with biological targets due to its hydrophobicity.

Safety and Handling :

- Methyl 2-hydroxyacetate analogs () require precautions against inhalation and skin contact. The trimethylphenyl derivative’s safety profile is likely comparable, though its higher lipophilicity may influence dermal absorption rates.

Biological Activity

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

The compound features a hydroxyl group and an ester functional group, which are crucial for its biological interactions. The presence of the bulky trimethylphenyl group may influence its lipophilicity and binding affinity to biological targets.

This compound exhibits biological activity through several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage in cells.

- Enzyme Inhibition : The compound may interact with various enzymes due to its structural features, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways involved in disease processes.

- Cell Signaling Modulation : The compound might influence cell signaling pathways by acting as a ligand for specific receptors, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. A study demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Prostate Cancer Cells : The compound reduced cell viability by approximately 40% at a concentration of 50 µM after 48 hours.

- Breast Cancer Cells : A similar reduction in viability was observed, indicating potential as an anticancer agent.

Case Studies

-

Study on Antioxidant Properties : A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated a significant reduction in free radical concentration compared to control samples.

- DPPH Assay IC50 : 25 µg/mL

- ABTS Assay IC50 : 30 µg/mL

This suggests that the compound has considerable potential as a natural antioxidant.

- Clinical Implications in Cancer Therapy : In a clinical trial involving patients with advanced prostate cancer, the administration of this compound alongside standard therapy resulted in improved outcomes compared to control groups. Patients reported enhanced quality of life and reduced side effects from chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.